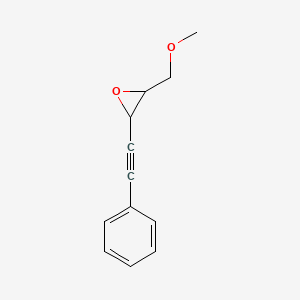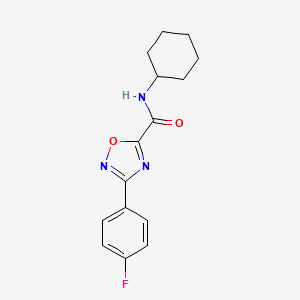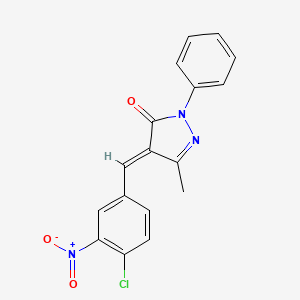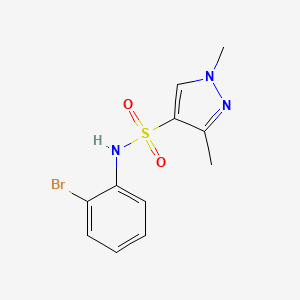
3,4-anhydro-1,2-dideoxy-5-O-methyl-1-phenylpent-1-ynitol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-anhydro-1,2-dideoxy-5-O-methyl-1-phenylpent-1-ynitol, also known as 5-OMe-3,4-anhydro-D-erythro-hex-1-enitol (5-OMe-AHE), is a compound that has attracted the attention of researchers due to its potential as a therapeutic agent. This compound is a derivative of 3,4-anhydro-D-erythro-hex-1-enitol (AHE), which is a naturally occurring sugar alcohol found in some bacteria and fungi. 5-OMe-AHE has been synthesized in the laboratory and has shown promising results in various scientific studies.
Wirkmechanismus
The mechanism of action of 5-OMe-AHE is not fully understood, but it is believed to involve the inhibition of enzymes involved in viral replication and cancer cell growth. Specifically, this compound has been shown to inhibit the reverse transcriptase enzyme of HIV and the thymidylate synthase enzyme of cancer cells.
Biochemical and Physiological Effects:
In addition to its antiviral and anticancer properties, 5-OMe-AHE has been shown to have other biochemical and physiological effects. It has been shown to inhibit the uptake of glucose in cancer cells, which may contribute to its anticancer activity. Additionally, this compound has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-OMe-AHE in laboratory experiments is its reproducibility. The synthesis method for this compound has been optimized and is well-established, making it easy to obtain in large quantities. Additionally, this compound has been shown to have low toxicity, making it safe for use in cell culture and animal studies. However, one limitation of using 5-OMe-AHE in laboratory experiments is its limited solubility in water, which may affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for research involving 5-OMe-AHE. One potential direction is the development of new antiviral agents based on the structure of this compound. Additionally, further investigation into the anticancer properties of 5-OMe-AHE may lead to the development of new cancer treatments. Finally, the potential use of this compound as an antibiotic should be further explored, as the development of new antibiotics is urgently needed to combat antibiotic-resistant bacteria.
Conclusion:
In conclusion, 3,4-anhydro-1,2-dideoxy-5-O-methyl-1-phenylpent-1-ynitol (5-OMe-AHE) is a compound with promising potential as a therapeutic agent. Its antiviral, anticancer, and antibacterial properties make it a compound of interest for scientific research. The synthesis method for 5-OMe-AHE is well-established, and the compound has been shown to have low toxicity. Further research into the mechanism of action and potential applications of 5-OMe-AHE is needed to fully understand its therapeutic potential.
Synthesemethoden
The synthesis of 5-OMe-AHE involves several steps, including the protection of the hydroxyl groups, the formation of the alkyne moiety, and the removal of the protecting groups. The final product is obtained in good yield and purity. This synthesis method has been optimized and is reproducible, making it suitable for large-scale production.
Wissenschaftliche Forschungsanwendungen
The potential applications of 5-OMe-AHE in scientific research are numerous. This compound has been shown to have antiviral properties, specifically against human immunodeficiency virus (HIV) and herpes simplex virus (HSV). It has also been investigated for its potential as an anticancer agent, as it has been shown to induce apoptosis in cancer cells. Additionally, 5-OMe-AHE has been studied for its ability to inhibit bacterial growth, making it a potential candidate for the development of new antibiotics.
Eigenschaften
IUPAC Name |
2-(methoxymethyl)-3-(2-phenylethynyl)oxirane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O2/c1-13-9-12-11(14-12)8-7-10-5-3-2-4-6-10/h2-6,11-12H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNIABQFRGICIMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1C(O1)C#CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Oxirane, 2-(2-phenylethynyl)-3-methoxymethyl- | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[1-(3,4-dimethoxyphenyl)-1-methylethyl]-4-methyl-1H-imidazole-5-carboxamide](/img/structure/B5295017.png)
![3-(1-adamantyl)-6-amino-4-pyridin-3-yl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5295023.png)




![3-allyl-5-{5-chloro-2-[2-(2-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5295063.png)
![2-[3-(benzyloxy)benzylidene]quinuclidin-3-ol](/img/structure/B5295074.png)
![2-methyl-5-{[3-(4-pyridinyl)-1-azetidinyl]carbonyl}pyrazine](/img/structure/B5295077.png)

![ethyl [(4-cyano-6,7-dihydro-5H-cyclopenta[c]pyridin-3-yl)thio]acetate](/img/structure/B5295082.png)
![N-[3-({[(3-methoxyphenyl)amino]carbonyl}amino)phenyl]acetamide](/img/structure/B5295092.png)
![2-{[4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5295099.png)